molecular formula C12H11N5S B14635029 1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- CAS No. 55315-41-8

1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)-

Katalognummer: B14635029
CAS-Nummer: 55315-41-8
Molekulargewicht: 257.32 g/mol
InChI-Schlüssel: HEPOFCGJJIAVAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- is a heterocyclic compound that features both tetrazole and thiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- typically involves the formation of the tetrazole ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be synthesized via the click chemistry approach, which is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or thiazole ring is substituted by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, water, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2-Methylphenyl)-1H-tetrazole: Shares the tetrazole ring but lacks the thiazole moiety.

    4-Thiazolylmethyl derivatives: Compounds with similar thiazole structures but different substituents.

Uniqueness

1H-Tetrazole, 5-((2-(2-methylphenyl)-4-thiazolyl)methyl)- is unique due to the presence of both tetrazole and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

55315-41-8

Molekularformel

C12H11N5S

Molekulargewicht

257.32 g/mol

IUPAC-Name

2-(2-methylphenyl)-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C12H11N5S/c1-8-4-2-3-5-10(8)12-13-9(7-18-12)6-11-14-16-17-15-11/h2-5,7H,6H2,1H3,(H,14,15,16,17)

InChI-Schlüssel

HEPOFCGJJIAVAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=NC(=CS2)CC3=NNN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.